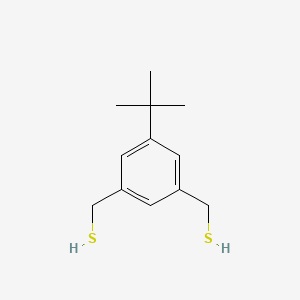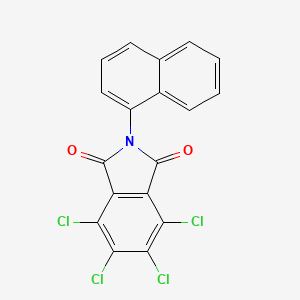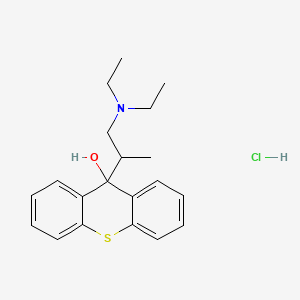![molecular formula C13H18O B14436357 6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one CAS No. 80359-35-9](/img/structure/B14436357.png)
6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,9,9-Trimethylspiro[45]deca-3,6-dien-2-one is a chemical compound known for its unique spirocyclic structure This compound is characterized by a spiro linkage, where two rings are connected through a single atom, creating a distinct three-dimensional shape
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one typically involves the use of modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners. A Pd-catalyzed decarboxylative strategy is employed, which can be performed at room temperature and generates carbon dioxide as the sole by-product . This method allows for the construction of spirocyclic compounds with high diastereo- and enantioselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of spirocyclic compound synthesis can be applied. Industrial production would likely involve scalable catalytic processes, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one involves its interaction with molecular targets through its spirocyclic structure. The compound can bind to enzymes and receptors, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,9,9-Trimethylspiro[3.6]deca-5,7-dien-1-one
- 9-tert-Butyl-1-oxaspiro[4.5]deca-6,9-dien-2,8-dione
- 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
Uniqueness
6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one is unique due to its specific spiro linkage and the presence of three methyl groups, which confer distinct chemical properties and reactivity. Its conjugated diene system also contributes to its versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
80359-35-9 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
7,7,10-trimethylspiro[4.5]deca-3,9-dien-2-one |
InChI |
InChI=1S/C13H18O/c1-10-4-6-12(2,3)9-13(10)7-5-11(14)8-13/h4-5,7H,6,8-9H2,1-3H3 |
Clé InChI |
GEKQPXUUDRQJGD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(CC12CC(=O)C=C2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





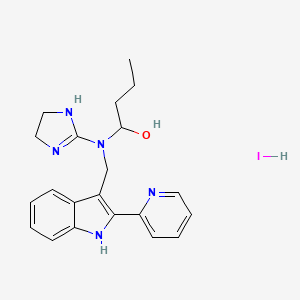
![Benzene, 1,2-bis[(phenylseleno)methyl]-](/img/structure/B14436302.png)
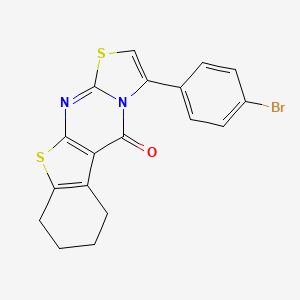
![1,1'-[Peroxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14436314.png)
![1-Methoxybicyclo[3.1.1]heptane](/img/structure/B14436319.png)
